

# Application Notes & Protocols: 3,5-Dimethylpyrazole-1-carboxamidine nitrate

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## Compound of Interest

**Compound Name:** 3,5-Dimethylpyrazole-1-carboxamidine nitrate

**Cat. No.:** B3415802

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This document provides a comprehensive technical guide for the use of **3,5-Dimethylpyrazole-1-carboxamidine nitrate** (CAS No: 38184-47-3). It is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a biochemical tool or a synthetic building block. This guide covers its core mechanism of action as a Nitric Oxide Synthase (NOS) inhibitor, provides detailed experimental protocols, and outlines its application in organic synthesis.

## Introduction and Scientific Context

**3,5-Dimethylpyrazole-1-carboxamidine nitrate** is a heterocyclic compound belonging to the pyrazole family. Its structure, featuring a carboxamidine group attached to a dimethyl-substituted pyrazole ring, makes it a subject of significant interest in medicinal chemistry and biochemical research.<sup>[1][2]</sup> The primary utility of this compound in a biological context stems from its action as an inhibitor of Nitric Oxide Synthase (NOS), the enzyme responsible for the synthesis of the critical signaling molecule, nitric oxide (NO).<sup>[3][4]</sup> Furthermore, its chemical structure allows it to serve as a versatile reagent in organic chemistry, particularly for the synthesis of guanidine-containing molecules.<sup>[5]</sup>

This guide offers an in-depth exploration of its properties, mechanisms, and practical applications to enable scientists to effectively integrate this compound into their research workflows.

## Compound Profile: Properties and Safety

A thorough understanding of the compound's physical and chemical properties is fundamental to its proper handling and application.

### Physical and Chemical Properties

Property	Value	References
CAS Number	38184-47-3	[6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>4</sub> · HNO <sub>3</sub>	[6][9]
Molecular Weight	201.18 g/mol	[7][9][10]
Appearance	White crystalline powder	[1]
Melting Point	167-168 °C (with decomposition)	[7][11]
Solubility	Soluble in water and methanol	[1][2]
Synonyms	1-Amidino-3,5-dimethylpyrazole nitrate, 3,5-Dimethyl-1-pyrazolylformaminidium nitrate	[7][8]

### Safety, Handling, and Storage

Safe laboratory practice is paramount when handling any chemical reagent. **3,5-Dimethylpyrazole-1-carboxamidine nitrate** is classified with the following hazards:

Hazard Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

(Data sourced from Sigma-Aldrich Safety Information)[7]

#### Handling Recommendations:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[\[7\]](#) A NIOSH-approved N95 dust mask should be used when handling the powder to avoid inhalation.[\[7\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize respiratory exposure.[\[12\]](#)
- Avoid Contact: Prevent contact with skin, eyes, and clothing.[\[12\]](#) In case of accidental contact, rinse the affected area thoroughly with water.[\[12\]](#)

#### Storage and Stability:

- Store in a tightly sealed container in a cool, dry place.[\[12\]](#)
- The compound is sensitive to moisture; proper storage is essential to maintain its integrity.[\[1\]](#)  
[\[2\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[12\]](#)

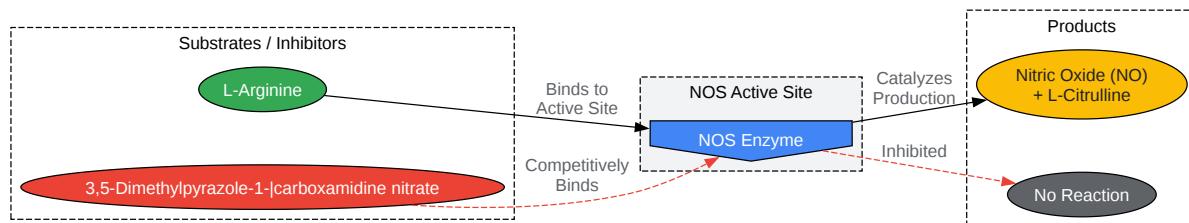
## Core Application: Nitric Oxide Synthase (NOS) Inhibition

The most prominent biological application of this compound is the inhibition of Nitric Oxide Synthase (NOS).

## Mechanism of Action

Nitric Oxide Synthase (NOS) exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. Compounds containing an amidine function, such as 3,5-dimethylpyrazole-1-carboxamidine, act as competitive inhibitors of NOS.[\[3\]](#)[\[4\]](#) They function as L-arginine mimetics, competing for the same binding site on the enzyme, thereby blocking the synthesis of NO.

The dimethyl substitution on the pyrazole ring has been shown to reduce overall potency compared to the unsubstituted parent compound (1H-Pyrazole-1-carboxamidine) but can confer improved selectivity for the iNOS isoform over eNOS and nNOS.<sup>[3][4]</sup> This selectivity is a critical attribute in drug development, as non-selective inhibition can lead to undesirable physiological effects, such as an increase in blood pressure due to the inhibition of eNOS.<sup>[3]</sup>



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Caption: Competitive inhibition of Nitric Oxide Synthase (NOS).

## Protocol: In Vitro NOS Activity Assay (Griess Assay)

This protocol outlines a method to determine the inhibitory concentration ( $IC_{50}$ ) of **3,5-Dimethylpyrazole-1-carboxamidine nitrate** against a purified NOS isoform. The method relies on the colorimetric detection of nitrite ( $NO_2^-$ ), a stable breakdown product of NO, using the Griess reagent.

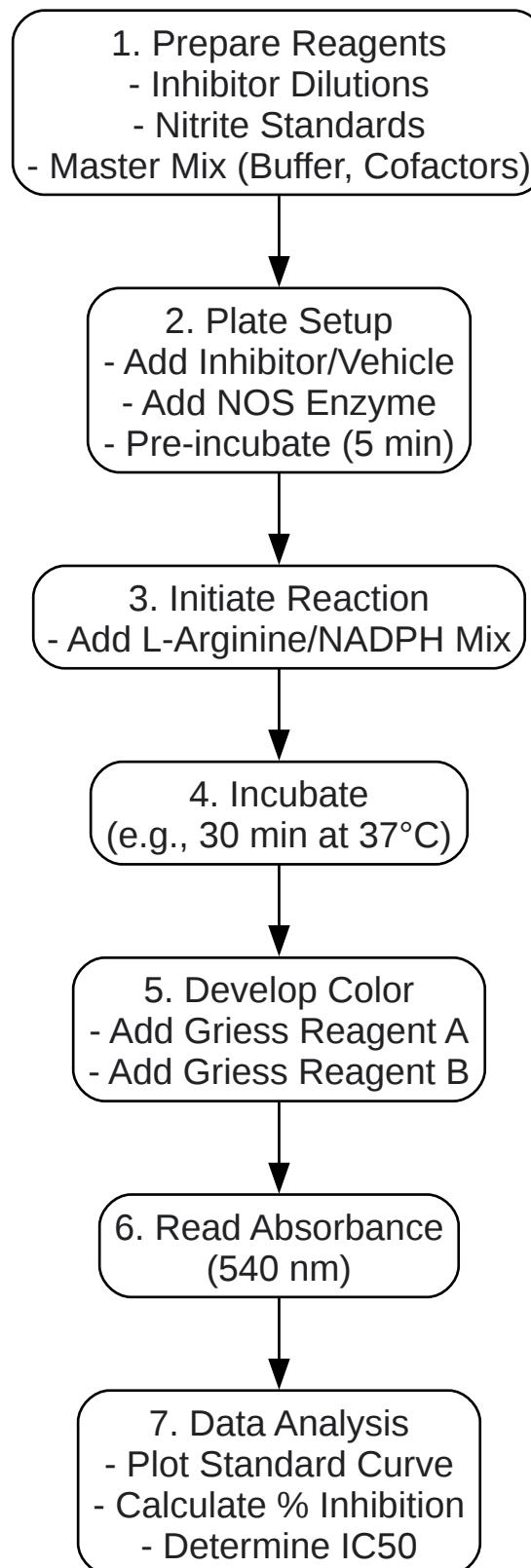
Objective: To quantify the dose-dependent inhibition of NOS activity.

Materials:

- Purified recombinant NOS enzyme (e.g., human iNOS)
- **3,5-Dimethylpyrazole-1-carboxamidine nitrate**
- L-Arginine

- NADPH
- Cofactors: Flavin adenine dinucleotide (FAD), Flavin mononucleotide (FMN), (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH<sub>4</sub>)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
- Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)
- Sodium Nitrite (for standard curve)
- 96-well microplate

Workflow:

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